molecular formula C7H5ClN2 B043538 4-Chlorophenylcyanamide CAS No. 13463-94-0

4-Chlorophenylcyanamide

Cat. No. B043538
CAS RN: 13463-94-0
M. Wt: 152.58 g/mol
InChI Key: GKFFFNUVYUGXEW-UHFFFAOYSA-N
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Description

4-Chlorophenylcyanamide (4-CPCA) is a synthetic organic compound with a molecular formula of C8H6ClN3. It is a white crystalline solid with a melting point of approximately 140°C and a boiling point of approximately 250°C. It is a widely used reagent in the synthesis of organic compounds, and is also used in analytical chemistry and biochemistry studies. 4-CPCA has been used in a range of scientific applications, including as a catalyst in the synthesis of organic compounds, as a reagent in photochemical reactions, and as an inhibitor of enzymes.

Scientific Research Applications

Synthesis of N-Cyano-N-Arylbenzenesulfonamides

4-Chlorophenylcyanamide is utilized in the synthesis of various N-cyano-N-arylbenzenesulfonamides . These compounds serve as electrophilic cyanation agents and are important intermediates in organic synthesis. The process can be enhanced using eco-friendly methods, such as biosynthesized Ag/feldspar nanocomposites, which offer a greener approach to chemical synthesis.

Pharmaceutical Applications

The nitrile group present in 4-Chlorophenylcyanamide is a key component in the preparation of pharmaceuticals . It can be converted into diverse functionalities, contributing to the development of new drugs and treatments.

Agrochemicals

In the field of agrochemicals, 4-Chlorophenylcyanamide plays a role in the synthesis of compounds that are used as herbicides . Its ability to transform into various functional groups makes it valuable for creating chemicals that help in plant protection and growth regulation.

Medicinal Chemistry

4-Chlorophenylcyanamide is involved in the fabrication of organic materials that are significant in medicinal chemistry . It contributes to the creation of complex molecules that can have therapeutic effects.

Dye Manufacturing

The compound is also relevant in the manufacturing of dyes . Its structure allows for the creation of color-imparting molecules that are used in the textile industry and other applications where coloration is required.

Synthesis of N-Heterocycles

4-Chlorophenylcyanamide is used in the synthesis of N-heterocycles , which are core structures in many natural products and pharmaceuticals. These heterocycles are essential in the development of drugs with various biological activities.

Complex Formation

In biochemical studies, 4-Chlorophenylcyanamide has been observed to form complexes during the oxidation of N-hydroxyguanidines by hydrogen peroxide, leading to the production of nitrogen oxides including nitric oxide . This process is significant in understanding the biochemical pathways and reactions involving nitrogen oxides.

Materials Science

Organometallic complexes involving cyanamide derivatives find applications in materials science . These complexes can have unique properties that make them suitable for various technological applications, including electronics and catalysis.

properties

IUPAC Name

(4-chlorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFFFNUVYUGXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158839
Record name Cyanamide, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylcyanamide

CAS RN

13463-94-0
Record name Cyanamide, (4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-chlorophenylcyanamide's interaction with copper(I) ions, and how does this relate to its spectroscopic properties?

A1: [] Research indicates that 4-chlorophenylcyanamide can act as a ligand, forming complexes with copper(I) ions. This interaction is significant as it provides insights into the coordination chemistry of phenylcyanamide derivatives with transition metals. The spectroscopic data, specifically the 𝜈(CN) stretching vibration observed in the 2125–2175 cm–1 range, provides valuable information about the nature of the copper-cyanamide bond. Furthermore, solid-state CP-MAS 31P NMR spectroscopy of these complexes reveals details about the phosphorus-containing ligands and their spatial arrangement around the copper center. This understanding of coordination behavior and spectroscopic characteristics is crucial for exploring potential applications of such complexes, for example, in catalysis or materials science.

Q2: Can you elaborate on the formation and significance of 4-chlorophenylcyanamide in the context of nitric oxide research?

A2: [] 4-Chlorophenylcyanamide was observed as a product in a study investigating the ability of N-(4-chlorophenyl)-N'-hydroxyguanidine to generate nitric oxide in the presence of microperoxidase 8 (MP8) and hydrogen peroxide. The formation of 4-chlorophenylcyanamide, alongside nitrite, nitrate, and MP8-Fe-NO complexes, provides evidence for the generation of nitrogen oxides, including nitric oxide, from the starting hydroxyguanidine. This is significant because it suggests a potential pathway for nitric oxide production through the oxidation of exogenous hydroxyguanidines, which could have implications for understanding nitric oxide signaling and its role in various physiological processes.

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